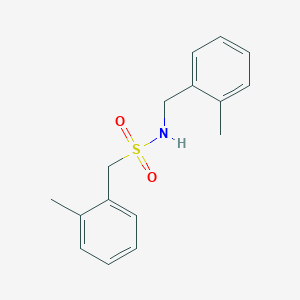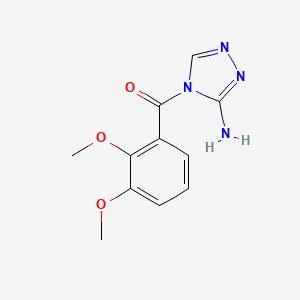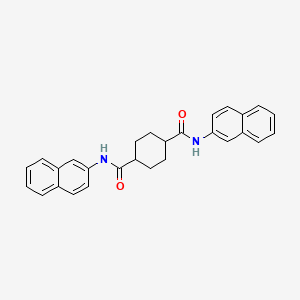![molecular formula C18H10BrClN2O2S B4629605 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzothiazole and furamide compounds involves multistep chemical reactions, starting with the coupling of appropriate amine with carbonyl chloride followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous conditions to obtain the thioamide, which is then oxidized to yield the target benzothiazole compounds. These compounds can undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, to introduce additional functional groups or modify the existing structure for specific purposes (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using techniques such as IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction. These methods provide insights into the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms, which are crucial for understanding the chemical behavior and reactivity of these compounds. The crystal structures often reveal discrete dimers connected into a three-dimensional network by hydrogen bonds and π-π stacking interactions (Ćaleta et al., 2008).
Chemical Reactions and Properties
Benzothiazole compounds exhibit a range of chemical reactions, primarily electrophilic substitution, due to the electron-rich nature of the benzothiazole and furan rings. These reactions are utilized to synthesize various derivatives with potential biological activities. The presence of halogens, such as bromine, introduces further chemical reactivity, allowing for subsequent functionalization or cross-coupling reactions with other organic moieties (Aleksandrov et al., 2021).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including melting points, boiling points, and solubility, are influenced by the nature and position of substituents on the benzothiazole core. These properties are critical for determining the compound's suitability for various applications, including its pharmacokinetic and pharmacodynamic profiles. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to assess these properties.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are pivotal in dictating their chemical behavior and potential as bioactive molecules. Studies focusing on the electron-donating or withdrawing effects of substituents on the benzothiazole ring help in understanding the electronic structure and reactivity pattern of these compounds. Additionally, the interaction with metal ions to form complexes indicates the ligand behavior of these compounds, which can be exploited in catalysis and material science (Obasi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Benzothiazole Derivatives and CNS Drugs
Benzothiazoles, including structures similar to N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide, have been identified for their potential in creating more potent central nervous system (CNS) acting drugs. Research suggests that modifications of benzothiazole derivatives could lead to new treatments for a range of CNS diseases, many of which currently lack permanent cures. The furan ring, present in furamide, might enhance the ability of these compounds to penetrate the CNS, offering a pathway for treating neurological disorders. This indicates a possible application in developing drugs with improved CNS penetrability and activity, highlighting the importance of this chemical structure in medicinal chemistry (S. Saganuwan, 2020).
Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole compounds, including derivatives of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide, exhibit a wide spectrum of biological activities. They have shown promise in antimicrobial, analgesic, anti-inflammatory, and antidiabetic applications. Specifically, the 2-arylbenzothiazole moiety has been under development as a potential antitumor agent. The versatility of the benzothiazole nucleus in drug discovery, due to its structural simplicity and synthetic accessibility, signifies its growing importance in developing new therapeutic agents (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Optoelectronic Applications of Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine structures into π-extended conjugated systems, similar to those found in N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide, demonstrates significant potential for creating novel optoelectronic materials. These compounds, including arylmethylidenefuranones, have been utilized in the development of luminescent small molecules and chelate compounds, highlighting their relevance in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This suggests a promising application of such structures in the field of optoelectronics, aiming at the development of efficient and versatile electronic and photonic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O2S/c19-16-8-7-14(24-16)17(23)21-10-5-6-11(12(20)9-10)18-22-13-3-1-2-4-15(13)25-18/h1-9H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRKEKWHCRPBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)
![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)
![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)

![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)
![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)


![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
